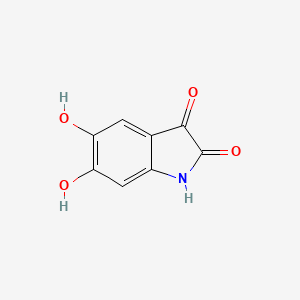
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the reaction of indole with phenol under specific conditions to yield the desired product . Another method includes the use of dihydrofuran and hydrazone intermediates, which are then subjected to specific reaction conditions to produce the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the specific requirements and available resources.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.
Applications De Recherche Scientifique
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: The compound is studied for its potential role in biological processes and as a model compound for understanding indole chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, it interferes with the enzyme’s ability to integrate viral DNA into the host genome . This action is crucial for preventing the replication of the virus.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-dihydroxyindole-2-carboxylic acid: This compound is similar in structure and has similar biological activities.
Indoline: Another related compound with similar chemical properties.
Uniqueness
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to act as an HIV-1 integrase inhibitor sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H5NO4 |
|---|---|
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
5,6-dihydroxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H5NO4/c10-5-1-3-4(2-6(5)11)9-8(13)7(3)12/h1-2,10-11H,(H,9,12,13) |
Clé InChI |
KMFFETWPWLONNU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1O)O)NC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


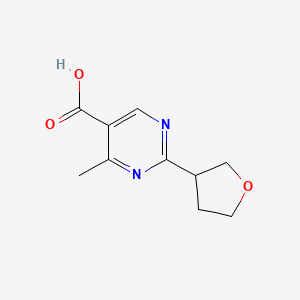
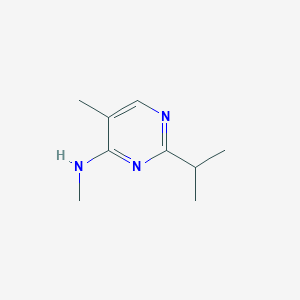
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)
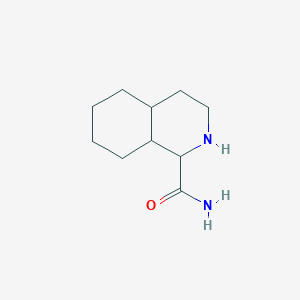
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)

![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)

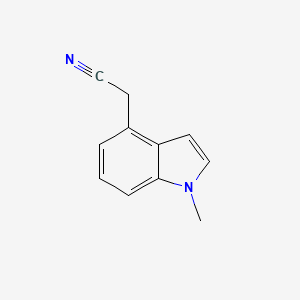
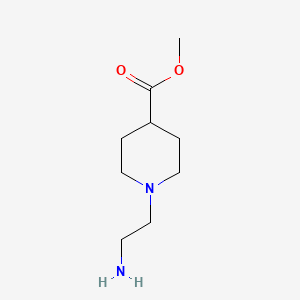
![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)
